molecular formula C26H26ClN3O4S B2818632 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime CAS No. 946259-02-5

9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime

Cat. No.: B2818632
CAS No.: 946259-02-5
M. Wt: 512.02
InChI Key: HZHOSHZVMGYLRW-UHFFFAOYSA-N
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Description

9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime is a complex organic compound that features a fluorenone core with a substituted oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime typically involves multiple steps:

    Formation of the Fluorenone Core: The fluorenone core can be synthesized through the oxidation of fluorene using reagents such as chromic acid or potassium permanganate.

    Oxime Formation: The fluorenone is then converted to its oxime derivative by reacting with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

    Substitution with Piperazine Derivative: The oxime is further reacted with 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The fluorenone core can undergo further oxidation to form fluorenone derivatives.

    Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets could make it a candidate for developing new therapeutic agents.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The presence of the oxime and piperazine groups suggests potential interactions with proteins, possibly inhibiting or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-9-one oxime: Lacks the piperazine and sulfonyl groups, making it less complex.

    4-chlorophenylsulfonyl piperazine: Does not contain the fluorenone core or oxime group.

Uniqueness

The uniqueness of 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime lies in its combination of a fluorenone core with a substituted oxime and piperazine group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(fluoren-9-ylideneamino)oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O4S/c27-19-9-11-21(12-10-19)35(32,33)30-15-13-29(14-16-30)17-20(31)18-34-28-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-12,20,31H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHOSHZVMGYLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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